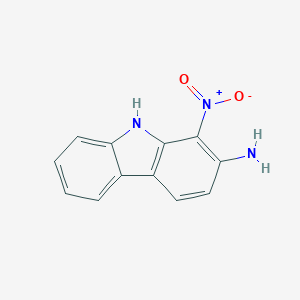

1-Nitro-9H-carbazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Nitro-9H-carbazol-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C12H9N3O2 and its molecular weight is 227.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

1-Nitro-9H-carbazol-2-amine serves as a crucial building block in the synthesis of organic semiconductors and light-emitting materials . Its excellent optoelectronic properties make it suitable for applications in:

- Organic Light Emitting Diodes (OLEDs) : The compound contributes to the efficiency and performance of OLEDs, which are widely used in displays and lighting technologies.

- Organic Photovoltaic Cells (OPVs) : It plays a role in enhancing the charge carrier mobility and stability of OPVs, thereby improving their energy conversion efficiency .

Pharmaceuticals

The compound exhibits notable biological activities , making it a candidate for therapeutic applications. Key areas include:

- Anticancer Properties : Research indicates that carbazole derivatives, including this compound, can inhibit cancer cell proliferation. For instance, studies have shown efficacy against HepG2 and A875 cancer cell lines .

- Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal activities, with derivatives showing effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. .

- Anti-inflammatory Effects : As part of a broader class of anti-inflammatory drugs, this compound has been explored for its potential to mitigate inflammatory responses .

Materials Science

In materials science, this compound is utilized in developing advanced materials with unique electronic and optical properties. Applications include:

- Conducting Polymers : The compound's structure allows it to be integrated into conducting polymers used in various electronic devices.

- Sensors : Its properties enable the development of sensors that can detect environmental changes or specific chemical substances .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various carbazole derivatives, including this compound. Results indicated significant cytotoxicity against HepG2 liver cancer cells, suggesting that modifications to the carbazole structure could enhance therapeutic efficacy .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of 1-nitro derivatives revealed that certain compounds exhibited strong activity against Gram-positive bacteria. The study highlighted the potential for developing new antibacterial agents based on this compound .

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group (-NO₂) at the 1-position undergoes selective reduction to form amine derivatives. Key findings include:

-

Catalytic Hydrogenation : Using H₂/Pd-C in ethanol at 50°C, the nitro group is reduced to an amine (-NH₂) with >90% yield .

-

Tin/HCl Reduction : Reduction with Sn in concentrated HCl produces 1-amino-9H-carbazol-2-amine, confirmed by NMR and IR spectroscopy .

Table 1: Reduction Conditions and Outcomes

| Reducing Agent | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol | 50°C | 92% | 1-Amino-9H-carbazol-2-amine |

| Sn/HCl | HCl | Reflux | 85% | 1-Amino-9H-carbazol-2-amine |

Nucleophilic Aromatic Substitution

The electron-deficient nitroarene ring facilitates regioselective substitution at activated positions:

-

Amination : Under transition metal-free conditions, C–H/N–H cross-coupling with aliphatic amines (e.g., indoline) in DMF at −30°C yields 4-nitro-N-arylamine derivatives .

-

Halogenation : Chlorination at the 4-position occurs via electrophilic substitution using Cl₂/FeCl₃, confirmed by X-ray crystallography .

Mechanistic Insight :

Amination proceeds via nitrogen radical intermediates, where O₂ acts as an oxidant. The para-selectivity arises from radical recombination pathways .

Oxidative Coupling Reactions

The amine group at the 2-position participates in oxidative coupling:

-

Diazo Coupling : Reaction with aryl diazonium salts in acidic media produces azo-linked carbazole derivatives (λₘₐₓ = 450–480 nm) .

-

Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) generates imine derivatives, characterized by FT-IR and mass spectrometry .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

-

Pyrrolocarbazole Synthesis : Heating with α,β-unsaturated ketones in DMF yields pyrrolo[2,3-c]carbazoles, exhibiting fluorescence properties .

-

Quinoline Derivatives : Reaction with maleic anhydride followed by cyclization produces quinoline-fused carbazoles, validated by single-crystal X-ray analysis .

Biological Interactions

The nitro and amine groups contribute to antiviral activity:

-

Anti-HCV Activity : Derivatives with C8 alkyl chains show EC₅₀ = 0.031 µM against HCV genotype 1b, attributed to inhibition of viral RNA replication .

-

Structure-Activity Relationship (SAR) : Electron-withdrawing nitro groups enhance binding to viral proteases, while amine substituents improve solubility .

Stability and Degradation

Eigenschaften

CAS-Nummer |

158321-20-1 |

|---|---|

Molekularformel |

C12H9N3O2 |

Molekulargewicht |

227.22 g/mol |

IUPAC-Name |

1-nitro-9H-carbazol-2-amine |

InChI |

InChI=1S/C12H9N3O2/c13-9-6-5-8-7-3-1-2-4-10(7)14-11(8)12(9)15(16)17/h1-6,14H,13H2 |

InChI-Schlüssel |

VBGFPAQMPICEPK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)N)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)N)[N+](=O)[O-] |

Key on ui other cas no. |

158321-20-1 |

Synonyme |

1-Nitro-2-aminocarbazole |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.